potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
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Overview
Description
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is an organometallic compound characterized by the presence of a cyclopentadiene ring substituted with four isopropyl groups and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene with a potassium source. One common method is the deprotonation of the cyclopentadiene derivative using a strong base such as potassium hydride (KH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be explored for potential pharmacological activities. The structural features of the compound could be modified to enhance biological interactions.
Industry
In industry, this compound can be used as a precursor for the synthesis of other organometallic compounds. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the production of specialty chemicals.
Mechanism of Action
The mechanism by which potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene exerts its effects is primarily through its ability to coordinate with metal ions. The cyclopentadiene ring and isopropyl groups provide a sterically hindered environment, which can influence the reactivity and stability of the resulting complexes. The potassium ion plays a crucial role in stabilizing the negative charge on the cyclopentadiene ring, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Potassium cyclopentadienide: A simpler analog without the isopropyl substitutions.
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with sodium instead of potassium.
Lithium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with lithium instead of potassium.
Uniqueness
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is unique due to the presence of four isopropyl groups, which provide steric hindrance and influence the compound’s reactivity. The potassium ion also imparts specific properties that differentiate it from its sodium and lithium analogs, such as solubility and coordination behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
133947-37-2 |
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Molecular Formula |
C17H29K |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.K/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
InChI Key |
OVVNWJJFYLQBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[K+] |
Origin of Product |
United States |
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